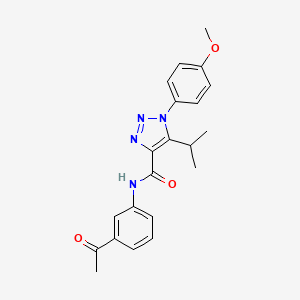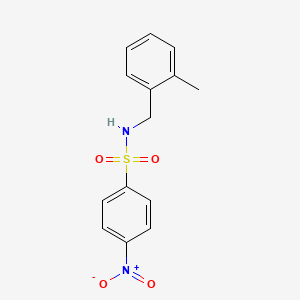
1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EPPIC, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyrrolidine-based derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. In pharmacology, 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. In biochemistry, 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the activity of enzymes, making it a potential candidate for the development of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide may exert its effects by modulating the activity of enzymes. 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide are diverse and depend on the specific application. In medicinal chemistry, 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In pharmacology, 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In biochemistry, 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of enzymes, which can lead to the modulation of various biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One advantage is that 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is relatively easy to synthesize and purify, making it a viable option for large-scale production. Another advantage is that 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied, which means that there is a wealth of literature available on its properties and potential applications. One limitation is that the mechanism of action of 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, which makes it difficult to design experiments that specifically target its effects. Another limitation is that 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has not been extensively studied in vivo, which means that its potential applications in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further investigate its potential applications in medicinal chemistry, pharmacology, and biochemistry. Another direction is to study the mechanism of action of 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in more detail, which could lead to the development of more specific and targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in humans, which could lead to its development as a therapeutic agent. Finally, the synthesis of 1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide could be further optimized to increase yield and purity, making it a more viable option for large-scale production.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-25-17-8-6-15(7-9-17)21-12-13(10-18(21)23)19(24)20-14-4-3-5-16(22)11-14/h3-9,11,13,22H,2,10,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOAIUMMTGKMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]acrylic acid](/img/structure/B4720597.png)
![2-{4-[(propylamino)sulfonyl]phenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4720599.png)

![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B4720609.png)
![5-(4-tert-butylbenzylidene)-2-[4-(2-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4720611.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate](/img/structure/B4720618.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4720619.png)
![2-(4-chlorophenyl)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4720627.png)

![2-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4720637.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4720685.png)
